N-(Tert-butoxycarbonyl)aminoferrocene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

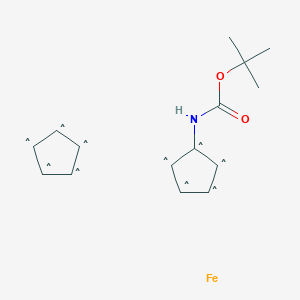

“N-(Tert-butoxycarbonyl)aminoferrocene” is a chemical compound with the molecular formula C15H19FeNO2 and a molecular weight of 301.17 . It is also known as N-Boc-aminoferrocene .

Molecular Structure Analysis

The molecular structure of “N-(Tert-butoxycarbonyl)aminoferrocene” consists of 15 carbon atoms, 19 hydrogen atoms, 1 iron atom, 1 nitrogen atom, and 2 oxygen atoms . The compound is solid at 20°C .Physical And Chemical Properties Analysis

“N-(Tert-butoxycarbonyl)aminoferrocene” is a solid at 20°C . It has a molecular weight of 301.17 . The compound should be stored at a temperature between 0-10°C and it is heat sensitive .科学的研究の応用

Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes

The N-tert-Butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines from unwanted reactions. In this application, the N-tert-Butoxycarbonyl (Boc) group is removed from functionalized heteroarenes via an addition-elimination mechanism with 3-methoxypropylamine . This process is crucial for the production of various N-Boc protected [1,2,4]triazinyl-pyridin-2-yl indole Lewis basic procomplexants .

Synthesis of Complexant Scaffolds

N-(Tert-butoxycarbonyl)aminoferrocene is used in the synthesis of complexant scaffolds for the separation of trivalent minor actinides from the lanthanides . This is particularly important in the field of nuclear waste management, where the separation of these elements is a major challenge .

Formation of N-tert-Butoxy-Carboynl Anhydride

The compound is used in the formation of N-tert-Butoxy-Carboynl Anhydride (NCA) from precursor structures . The thermodynamic feasibility of the processes was investigated to augment work in the laboratory in view of the large number of applications including bio-organic synthesis and tissue engineering .

Bio-Organic Synthesis

N-(Tert-butoxycarbonyl)aminoferrocene is used in bio-organic synthesis . The spontaneity of the reactions to form stable NCAs’ was found to increase with peptide length .

Tissue Engineering

In the field of tissue engineering, N-(Tert-butoxycarbonyl)aminoferrocene is used in the formation of peptides . The changes in thermodynamics revealed more about the changes in energy with conformation in the reaction .

Antibacterial Activities

N-(Tert-butoxycarbonyl)aminoferrocene has potential antibacterial activities . A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density functional theoretical calculation according to Curtin–Hammett principle .

Safety and Hazards

“N-(Tert-butoxycarbonyl)aminoferrocene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

特性

InChI |

InChI=1S/C10H14NO2.C5H5.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3,(H,11,12);1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVUHGGVOZDUQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FeNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 50999462 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)

![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)